5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine
Overview
Description
5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is a chemical compound belonging to the class of nitrogen-containing heterocyclic compounds known as pyrimidines. Pyrimidine derivatives have broad applications in the pharmaceutical and chemical industries due to their versatile chemical properties and biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds closely related to 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, involves multi-step chemical reactions starting from commercially available precursors. A rapid synthetic method for related pyrimidine compounds has been established, with total yields ranging from moderate to high. These methods involve reactions such as bromination, chlorination, and alkylation, highlighting the compound's utility as an intermediate in synthesizing more complex molecules (Hou et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a planar six-membered ring containing nitrogen atoms. X-ray crystallography and spectroscopic methods such as NMR and FT-IR are commonly used to confirm the structure of synthesized compounds. These analyses provide crucial information on the planarity of the pyrimidine ring, substituent positions, and the presence of functional groups (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, enabling the synthesis of a wide range of compounds with potential pharmaceutical applications. For instance, regioselective displacement reactions with ammonia and secondary amines have been studied, showing the versatility of pyrimidine derivatives in undergoing nucleophilic substitution reactions to yield novel compounds with different substituents at specific positions on the pyrimidine ring (Doulah et al., 2014).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications. The crystalline structure, determined through X-ray diffraction, reveals information about the molecular packing, hydrogen bonding, and other intermolecular interactions critical for the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, such as its reactivity towards nucleophiles, electrophiles, and its potential for undergoing ring transformations, are central to its application in organic synthesis. Studies on related compounds have shown that pyrimidine derivatives are susceptible to ring rearrangements and can undergo reactions leading to a wide variety of functionalized products, demonstrating their utility as intermediates in the synthesis of biologically active molecules (Rahimizadeh et al., 2007).
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is used in the synthesis of a variety of novel heterocyclic compounds. For instance, it serves as a precursor in the generation of pyrimido[4,5-e][1,3,4] thiadiazine derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007). Similarly, this compound is utilized in the formation of pyrimido[5,4-e][1,4]thiazepine and its derivatives, showcasing its versatility in chemical syntheses (Bazazan et al., 2013).
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
Research has also explored its use in the context of metal-bearing and trifluoromethyl-substituted pyrimidines. This involves the creation of 5-pyrimidyllithium species, where 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine plays a crucial role (Schlosser, Lefebvre, & Ondi, 2006).
Antiviral Activity Studies
Interestingly, derivatives of 5-bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine have been synthesized and examined for their antiviral activities. These derivatives have shown inhibitory effects on retrovirus replication in cell culture, demonstrating potential therapeutic applications (Hocková et al., 2003).
Pharmaceutical and Chemical Intermediates
5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is a key intermediate in the synthesis of various pyrimidines and related compounds, playing a significant role in pharmaceutical and chemical research (Hou et al., 2016).
Creation of Azo Compounds
This compound is also instrumental in the efficient synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, demonstrating its utility in the field of dye chemistry and materials science (Nikpour, Zarinabadi, & Saberi, 2012).
Safety And Hazards
5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is associated with several hazard statements including H317, H319 . It may cause skin irritation, serious eye damage, and may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
properties
IUPAC Name |
5-bromo-4-chloro-6-methyl-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2S/c1-3-4(7)5(8)10-6(9-3)11-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEVAPWVIGZOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294748 | |
Record name | 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | |
CAS RN |
17119-74-3 | |
Record name | 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17119-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 97847 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017119743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17119-74-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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